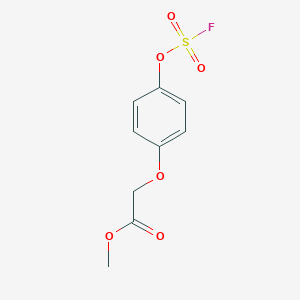

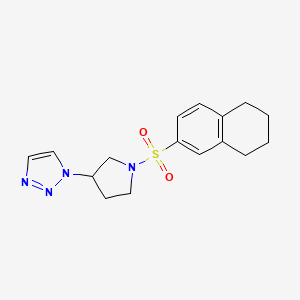

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(4-formylphenoxy)acetate is a related compound with the empirical formula C10H10O4 and a molecular weight of 194.18 .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate” are not available, a related compound, methyl acetate, can be produced by catalytic esterification of acetic acid and methanol .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, Methyl (fluorosulfonyl)acetate has a molecular formula of CHFOS and an average mass of 156.133 Da .Chemical Reactions Analysis

The types of reactions involving aromatic rings like those in the compound you mentioned are substitution, addition, and oxidation. The most common type is electrophilic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined through various laboratory methods. For example, Methyl (fluorosulfonyl)acetate has a molecular formula of CHFOS, an average mass of 156.133 Da, and a monoisotopic mass of 155.989258 Da .Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

Fluorogenic Labelling Reagent for HPLC : Methyl esters of aroylacrylic acids, akin to Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate, have been used as fluorogenic labelling reagents for the HPLC of biologically important thiols. These compounds react selectively with thiols to produce fluorescent adducts, facilitating the detection and quantification of these compounds in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Fluoroionophores

Development of Fluoroionophores : Research on diamine-salicylaldehyde (DS) derivatives, related to the chemical family of this compound, led to the creation of fluoroionophores capable of chelating metal cations like Zn+2. These compounds have shown potential in cellular metal staining, utilizing fluorescence methods for detecting and quantifying metal ions (Hong, Lin, Hsieh, & Chang, 2012).

Synthesis and Crystal Structure

Synthesis and Structural Analysis : The synthesis and crystal structure of 2-(4-fluorophenoxy) acetic acid, a compound closely related to this compound, was elucidated through comprehensive crystallographic studies. This research provided insights into the molecular configuration and stability, contributing to the understanding of the compound's potential applications (Prabhuswamy, Mohammed, Al-Ostoot, Venkatesh, Anandalwar, Khanum, & Krishnappagowda, 2021).

Chemosensors

Development of Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share functional similarities with this compound, have been explored for their ability to act as chemosensors. These chemosensors can detect various analytes, including metal ions and neutral molecules, showcasing the adaptability of fluorinated compounds in sensory applications (Roy, 2021).

Electrochemical Studies

Electrochemical Fluorination : The electrochemical fluorination technique was applied to methyl(phenylthio)acetate, demonstrating the efficiency of such methods in introducing fluorine atoms into organic molecules. This research highlights the versatility of fluorinated reagents in synthetic chemistry, paving the way for novel drug development and material science applications (Balandeh, Waldmann, Shirazi, Gomez, Rios, Allison, Khan, & Sadeghi, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(4-fluorosulfonyloxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO6S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16-17(10,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACBYWGKVOXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)